4-Fluororacephedrine hydrochloride
Overview
Description
4-Fluororacephedrine hydrochloride is a chemical compound with the molecular formula C10H14FNO.ClH. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is a derivative of racephedrine, where a fluorine atom is substituted at the fourth position of the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluororacephedrine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 4-fluoroamphetamine. The final step involves the conversion of 4-fluoroamphetamine to this compound through a reaction with hydrochloric acid (HCl) to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions: 4-Fluororacephedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, such as chlorine or bromine, using reagents like sodium chloride (NaCl) or sodium bromide (NaBr).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.
Substitution: Sodium chloride (NaCl) or sodium bromide (NaBr) in an aqueous medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Fluororacephedrine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various fluorinated organic compounds.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a stimulant or decongestant.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluororacephedrine hydrochloride involves its interaction with adrenergic receptors in the central nervous system. It acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, energy, and focus. The compound’s molecular targets include adrenergic receptors and monoamine transporters, which play a crucial role in its pharmacological effects .
Comparison with Similar Compounds
4-Fluororacephedrine hydrochloride can be compared with other similar compounds, such as:
4-Fluoroamphetamine (4-FA): Both compounds have a fluorine atom at the fourth position, but 4-FA is primarily used as a recreational drug with stimulant and entactogenic effects.
Racephedrine: The parent compound without the fluorine substitution, used as a decongestant and stimulant.
4-Fluoromethamphetamine (4-FMA): Another fluorinated amphetamine derivative with similar stimulant properties but differing in potency and duration of action.
Properties
IUPAC Name |
(1S,2R)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H/t7-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENYPFLMDTWUKZ-YZUKSGEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)F)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7799-72-6 | |
Record name | 4-Fluororacephedrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007799726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-FLUORORACEPHEDRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G60876810G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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